molecular formula C15H14N2O5 B14628231 N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide CAS No. 56981-89-6

N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide

Katalognummer: B14628231
CAS-Nummer: 56981-89-6
Molekulargewicht: 302.28 g/mol
InChI-Schlüssel: MPKGBGZTPAQNHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is a synthetic organic compound that features a benzamide core with a hydroxyethyl group and a nitrofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-bromoaniline with 2-hydroxyethylamine under appropriate conditions.

    Introduction of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a Heck reaction, where 5-nitrofuran-2-yl ethylene is coupled with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different oxidation states.

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have applications in the development of new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins, leading to antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrofurantoin: A well-known antibiotic with a similar nitrofuran moiety.

    Furazolidone: Another nitrofuran derivative with antibacterial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is unique due to its specific structural features, such as the hydroxyethyl group and the benzamide core, which may confer distinct biological and chemical properties compared to other nitrofuran derivatives.

Eigenschaften

CAS-Nummer

56981-89-6

Molekularformel

C15H14N2O5

Molekulargewicht

302.28 g/mol

IUPAC-Name

N-(2-hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C15H14N2O5/c18-9-8-16-15(19)12-3-1-2-11(10-12)4-5-13-6-7-14(22-13)17(20)21/h1-7,10,18H,8-9H2,(H,16,19)

InChI-Schlüssel

MPKGBGZTPAQNHN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.